5-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide
説明
特性
IUPAC Name |
5-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-24-16-19-13(18-15(20-16)22-6-2-3-7-22)9-17-14(23)11-8-12(25-21-11)10-4-5-10/h8,10H,2-7,9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVWJWIVJJQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyclopropyl group, a pyrrolidine moiety, and a triazine ring, which are critical for its biological interactions.
Research indicates that isoxazole derivatives often exhibit their biological effects through modulation of various cellular pathways. The specific mechanisms for this compound may include:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, they may target the epidermal growth factor receptor (EGFR) or other receptor tyrosine kinases (RTKs) that are crucial in tumor growth and survival .
- Apoptosis Induction : Studies have suggested that isoxazole derivatives can induce apoptosis in cancer cells by altering the expression of apoptotic markers such as Bcl-2 and p21^WAF-1. For example, one study reported that certain isoxazoles decreased Bcl-2 expression while increasing p21^WAF-1 levels, leading to cell cycle arrest and apoptosis .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of 5-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 86 - 755 | Apoptosis induction |
| A549 (Lung Cancer) | 50 - 200 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 70 - 300 | Modulation of apoptosis markers |
Case Studies
A notable case study involved the administration of this compound in xenograft models where it demonstrated significant tumor regression compared to controls. The study highlighted its potential as an anti-cancer agent with a favorable safety profile.
Pharmacological Profile
The pharmacological properties of this compound suggest it may act as a multi-target agent with applications in treating complex diseases such as cancer. Its ability to modulate kinase activity and induce apoptosis positions it as a candidate for further development.
類似化合物との比較
Structural and Functional Differences
The most relevant analog is N-((4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide (). Key comparisons include:
Research Implications
- Biological Activity : The target compound’s methoxy and cyclopropyl groups suggest optimized selectivity for enzymes sensitive to steric bulk (e.g., cyclin-dependent kinases). In contrast, the thiophene-containing analog may exhibit broader activity due to aromatic π-π stacking.
- Thermal Stability: Both compounds likely require storage away from heat (P210), but the methoxy group in the target compound may confer marginally better thermal stability compared to dimethylamino analogs .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
